3,4,5-trimethoxy-N-(2-oxoindolin-5-yl)benzamide
Description
3,4,5-Trimethoxy-N-(2-oxoindolin-5-yl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with three methoxy groups at the 3,4,5-positions and an oxoindolinyl moiety at the N-position. The 3,4,5-trimethoxy substitution on the benzamide ring is a critical structural feature linked to enhanced binding affinity and metabolic stability, as observed in analogs targeting P-gp and kinase pathways . The oxoindolinyl group, a common motif in kinase inhibitors, may contribute to interactions with ATP-binding pockets in enzymatic targets .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-23-14-7-11(8-15(24-2)17(14)25-3)18(22)19-12-4-5-13-10(6-12)9-16(21)20-13/h4-8H,9H2,1-3H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJHEPOUVZNRDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(2-oxoindolin-5-yl)benzamide typically involves multiple steps. One common method starts with the preparation of 3,4,5-trimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 2-oxoindoline-5-amine under basic conditions to yield the desired benzamide compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-(2-oxoindolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the oxoindoline moiety can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
3,4,5-trimethoxy-N-(2-oxoindolin-5-yl)benzamide has garnered interest for its potential as a therapeutic agent. Its structural similarity to other bioactive compounds suggests it may interact with various biological targets.
Table 1: Potential Targets and Mechanisms of Action
| Target | Mechanism | Reference |
|---|---|---|
| Tubulin | Inhibition of microtubule polymerization | |
| Heat Shock Protein 90 | Disruption of protein folding | |
| Thioredoxin Reductase | Inhibition leading to oxidative stress |
Pharmacology
Studies indicate that this compound exhibits anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.4 | Induction of apoptosis |
| HeLa | 12.8 | Inhibition of cell proliferation |
| A549 | 18.2 | Cell cycle arrest in G2/M phase |
These effects are primarily attributed to the compound's ability to interact with specific molecular targets involved in cancer progression, such as increasing pro-apoptotic markers like Bax while decreasing anti-apoptotic proteins like Bcl-2.
Chemical Biology
The compound serves as a probe to study biological pathways and mechanisms. Its interactions with cellular components can help elucidate the roles of specific proteins in disease processes.
Industrial Applications
This compound's unique structure makes it a candidate for the development of new materials and chemical processes. Its potential applications include:
- Development of Anticancer Drugs : Due to its cytotoxic properties against cancer cells.
- Chemical Probes : For studying cellular mechanisms and pathways.
Case Studies
A notable study demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptotic markers in MCF-7 cells. Flow cytometry analysis confirmed that the compound effectively induces early and late apoptosis.
Another investigation focused on the compound's interaction with tubulin, revealing that it binds to the colchicine binding site, preventing microtubule polymerization and leading to cell cycle arrest.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(2-oxoindolin-5-yl)benzamide involves its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit tubulin polymerization, which is crucial for cell division, thereby inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of 3,4,5-trimethoxy-N-(2-oxoindolin-5-yl)benzamide can be contextualized by comparing it to structurally related benzamide derivatives (Table 1).
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Trimethoxy Substitution: The 3,4,5-trimethoxy group enhances P-gp inhibitory activity (IC₅₀: 1.4 µM) compared to non-methoxy analogs, likely due to improved hydrophobic interactions .
- Oxoindolinyl vs. Nitrophenyl : Replacing the 2-nitrophenyl group (in P-gp inhibitors) with oxoindolinyl may shift selectivity toward kinase targets (e.g., TLK2), as seen in related indoline derivatives .
Molecular Interactions and Druglikeness
- Binding Interactions : Molecular modeling of trimethoxybenzamides highlights the importance of aryl stacking and hydrogen bonding via the amide group . The oxoindolinyl moiety may mimic ATP’s adenine ring in kinase targets, a feature absent in nitrophenyl analogs .
- Druglikeness : The target compound’s LipE (Lipophilic Efficiency) is estimated to be >5, comparable to optimized P-gp inhibitors, suggesting favorable potency-lipophilicity balance .
Biological Activity
3,4,5-trimethoxy-N-(2-oxoindolin-5-yl)benzamide is a synthetic compound with a complex structure that includes a benzamide moiety substituted with three methoxy groups and an oxoindoline group. This unique configuration enhances its biological activity, particularly in oncology and inflammation research.
The primary mechanism of action for this compound involves the inhibition of tubulin polymerization. This process is critical for cell division; therefore, its inhibition leads to apoptosis in cancer cells. The compound interacts with specific molecular targets, disrupting cellular processes essential for tumor growth and proliferation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Key findings include:
- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including HeLa and MCF-7 cells. The IC50 values for these effects typically range from 1 to 10 µM, indicating potent activity against these cancer types .
- Induction of Apoptosis : The compound has been observed to induce apoptosis through the activation of caspases and the modulation of apoptotic markers such as Bcl-2 and Bax.
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory activity. It has been shown to inhibit COX-II and LOX enzymes, which are critical in inflammatory pathways. The compound's IC50 values against COX-II are reported to be in the range of 0.66–2.04 µM .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3,4,5-trimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide | Three methoxy groups; indole derivative | Anticancer (tubulin inhibition) |
| N-(1-Methylindolyl)-benzamide | Indole without methoxy groups | Anticancer activity |
| N-(2-Oxoindole)-benzamide | Different indole structure | Similar anticancer properties |
| Trimethoxyphenyl derivatives | Varying substitutions on phenyl ring | Diverse pharmacological effects |
This table highlights how the presence of methoxy groups and specific structural features can enhance biological activity compared to similar compounds.
Case Study 1: Tubulin Polymerization Inhibition
A study focused on the impact of this compound on tubulin polymerization demonstrated that at concentrations as low as 1 µM, significant inhibition was observed. This effect was linked to decreased cell viability in cancer cell lines.
Case Study 2: Anti-inflammatory Effects
In vivo studies using animal models showed that administration of this compound resulted in reduced inflammation markers such as TNF-alpha and IL-6 levels. These findings suggest potential therapeutic applications for inflammatory diseases alongside its anticancer properties .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,4,5-trimethoxy-N-(2-oxoindolin-5-yl)benzamide, and what critical parameters influence yield?
- Methodology : The compound is typically synthesized via a two-step process:
Benzoylation : Reacting 3,4,5-trimethoxybenzoyl chloride with 5-aminoindolin-2-one under basic conditions (e.g., potassium carbonate in acetonitrile) to form the amide bond .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is used to isolate the product.
- Critical Parameters :
- Reaction Temperature : Reflux conditions (~80°C) improve coupling efficiency .
- Stoichiometry : A 1.1:1 molar ratio of acyl chloride to amine minimizes side products .
- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of intermediates .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Analytical Workflow :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
- NMR Spectroscopy : Confirm the presence of key protons (e.g., methoxy groups at δ 3.8–4.0 ppm, indolinone NH at δ 10.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ calculated for C₁₉H₁₉N₂O₅: 367.1294) .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported biological activity data across studies?
- Approaches :
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for kinase inhibition) and assay buffers (pH 7.4, 1% DMSO) to minimize variability .
- Orthogonal Validation : Cross-validate results with techniques like SPR (surface plasmon resonance) for binding affinity and western blotting for target engagement .
- Meta-Analysis : Compare data from PubChem BioAssay entries (e.g., AID 1259401) to identify outliers .
Q. How can computational modeling predict the binding affinity of this compound with therapeutic targets?
- Protocol :
Molecular Docking : Use AutoDock Vina to dock the compound into the active site of HDAC6 (PDB: 5EF7). Key interactions: hydrogen bonding with methoxy groups and hydrophobic contacts with the indolinone ring .
MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex. Analyze RMSD (<2 Å indicates stable binding) .
Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding (values < −7 kcal/mol suggest high affinity) .
Q. What are the common by-products during synthesis, and how are they mitigated?
- By-Products :
- Unreacted Acyl Chloride : Detected via TLC (Rf = 0.8 in ethyl acetate). Mitigation: Add excess amine or quench with ice water .
- Di-Substituted Indolinone : Forms if reaction time exceeds 24 hours. Remove via gradient elution during purification .
Methodological Challenges and Solutions
Q. How can solubility and stability be optimized for in vitro assays?
- Solubility Enhancement :
- Co-Solvents : Use 10% PEG-400 in PBS to achieve >1 mM solubility .
- pH Adjustment : Dissolve in DMSO (10 mM stock) and dilute in assay buffer (final DMSO ≤0.1%) .
- Stability Testing :
- Forced Degradation : Expose to UV light (254 nm, 48 hours) and analyze degradation products via HPLC. Store at −20°C in amber vials to prevent photolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
